4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
CAS No.: 1065093-30-2
Cat. No.: VC3401659
Molecular Formula: C10H4BrClF3N
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065093-30-2 |
|---|---|
| Molecular Formula | C10H4BrClF3N |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | 4-bromo-6-chloro-8-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H |
| Standard InChI Key | DSCQUCADMONDKK-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F |
| Canonical SMILES | C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline features a quinoline core (a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring) with three key substituents:
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A bromine atom at position 4
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A chlorine atom at position 6
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A trifluoromethyl group (CF₃) at position 8
This substitution pattern creates a molecule with distinct electronic and steric properties. The presence of halogen atoms (bromine and chlorine) provides sites for potential synthetic modifications, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability.
Physical and Chemical Properties
Based on similar halogenated quinoline derivatives, the following properties can be reasonably inferred:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₀H₄BrClF₃N | Structure analysis |
| Molecular Weight | ~310.50 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid at room temperature | Similar to 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline |
| Solubility | Poor water solubility, good solubility in organic solvents | Based on lipophilic substituents |
| LogP | ~3.5-4.0 | Comparable to similar halogenated quinolines |
| Melting Point | Likely 120-160°C | Based on similar structures |
The trifluoromethyl group at position 8 significantly enhances the molecule's lipophilicity and metabolic stability, properties that are valuable in pharmaceutical research. The halogen substituents contribute to the compound's electrophilic reactivity profile, making it potentially useful as a synthetic intermediate.
Synthetic Routes
Starting Material Selection
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring. Given the substitution pattern, we would expect:
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A complex splitting pattern reflecting the influence of the three substituents
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Distinctive coupling patterns due to the positioning of the halogen atoms
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Approximately 4 aromatic proton signals with characteristic chemical shifts and coupling constants
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would reveal the carbon framework with:
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Characteristic shifts for carbons bearing the halogen substituents
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A quartet for the carbon of the trifluoromethyl group due to C-F coupling
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Specific shifts for the carbons of the quinoline core structure
¹⁹F NMR Spectroscopy
The ¹⁹F NMR would be particularly valuable for characterizing the trifluoromethyl group:
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A sharp singlet would be expected for the three fluorine atoms of the CF₃ group
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This signal would typically appear in the range of δ -60 to -70 ppm
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The exact chemical shift would provide information about the electronic environment of the CF₃ group
Mass Spectrometry
Mass spectrometric analysis would reveal:
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A molecular ion peak corresponding to the molecular weight (~310.5 m/z)
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A distinctive isotope pattern due to the presence of both bromine and chlorine
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Characteristic fragmentation patterns corresponding to the loss of halogen atoms
The bromine and chlorine atoms would create a distinctive isotope pattern due to their natural isotopic distributions, providing confirmation of the molecular structure.
Comparison with Structurally Related Compounds
Structural Analogues
Comparing 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline with structurally related compounds provides insights into the potential impact of its specific substitution pattern:
Structure-Activity Relationships
The specific substitution pattern in 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline would likely influence its chemical reactivity and potential biological activities:
Electronic Effects
The three substituents create a unique electronic distribution across the molecule:
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The trifluoromethyl group acts as a strong electron-withdrawing group through inductive effects
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The bromine and chlorine atoms influence the electron density through both inductive and resonance effects
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The combined effect creates a distinctive pattern of partial charges across the molecule
Steric Considerations
The three-dimensional arrangement of the substituents creates a specific molecular shape:
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